molecular formula C17H14Cl2F3N3O B2911868 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide CAS No. 338407-12-8

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide

Cat. No.: B2911868
CAS No.: 338407-12-8
M. Wt: 404.21
InChI Key: MJJRVVZTAMLJLH-PGGKNCGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2F3N3O and its molecular weight is 404.21. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide is a synthetic organic molecule with potential biological activity. Its complex structure, characterized by multiple halogen substituents and a dimethylamino group, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

  • Molecular Formula : C17H14Cl2F3N3O
  • Molecular Weight : 404.21 g/mol
  • CAS Number : 338407-28-6

The presence of chlorinated and trifluoromethyl groups in its structure enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds with structural analogs. For instance, derivatives of para-aminobenzoic acid (PABA) have shown significant inhibitory effects against various cancer cell lines. The compound may exhibit similar properties due to its structural characteristics:

  • IC50 Values : Preliminary data suggest that compounds with similar structures have exhibited IC50 values ranging from 0.2 to 5.85 µM against human cancer cell lines, indicating potent anticancer activity .

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Kinases : Similar compounds have been identified as multikinase inhibitors, targeting pathways involved in cell proliferation and survival.
  • Cholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), which can be relevant in neurodegenerative diseases .

Case Studies

  • Study on A549 Cell Line : A study evaluating the compound's effect on the A549 lung cancer cell line indicated a notable decrease in cell viability at concentrations as low as 3 µM, suggesting strong antiproliferative effects.
  • In Vitro Assays : In vitro assays conducted on various human cancer cell lines revealed that the compound could induce apoptosis, evidenced by increased caspase-3 activity and reduced TNF-α levels .

Comparative Analysis

Compound NameIC50 (µM)Targeted Cell LineMechanism
Compound A0.55MCF-7CDK9 Inhibition
Compound B1.68A549VEGFR-2 Inhibition
2-(4-chlorophenyl)-...3.0A549Multikinase Inhibition

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3N3O/c1-25(2)9-24-16(26)14(10-3-5-12(18)6-4-10)15-13(19)7-11(8-23-15)17(20,21)22/h3-9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRVVZTAMLJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.